N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(15-7-9-17(10-8-15)22-11-3-4-12-22)21-13-16-14-24-19-6-2-1-5-18(16)19/h1-12,16H,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKVFGVRQEKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone or through the Paal-Knorr synthesis.
Formation of the Benzamide Linkage: The final step involves coupling the benzofuran and pyrrole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Coupling Reactions
The benzamide functional group in the target compound can participate in nucleophilic acyl substitution or amide bond formation . For example:
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Synthesis of benzamide derivatives : Similar compounds are synthesized by reacting hydrazides with carboxylic acids or acid chlorides under reflux conditions. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide reacts with formic acid to form formyl derivatives .
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Reagents and conditions :
Pyrrole Attachment via Nucleophilic Substitution
The pyrrole moiety in the compound can be introduced through nucleophilic aromatic substitution or coupling reactions :
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Reaction with hydrazides : For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide undergoes condensation with ethyl acetoacetate to form pyrazolone derivatives .
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Reagents :
Benzofuran Ring Formation
The dihydrobenzofuran moiety likely originates from cyclization reactions involving enol ethers or ketones:
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Synthesis pathways : Analogous benzofuran derivatives are formed via palladium-catalyzed coupling or copper-mediated cyclizations.
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Key reagents :
Oxidation and Reduction
The compound may undergo oxidation/reduction depending on functional groups:
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Oxidation : The dihydrobenzofuran ring could be oxidized to a fully aromatic furan system using agents like potassium permanganate (KMnO₄).
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Reduction : The pyrrole ring may undergo partial reduction using reagents like sodium borohydride (NaBH₄).
Substitution Reactions
The aromatic rings in the compound are susceptible to electrophilic substitution :
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Conditions :
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Nucleophiles (e.g., amines, thiols) under basic conditions.
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Electrophiles (e.g., nitric acid, bromine
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Scientific Research Applications
Structural Representation
The compound features a benzamide core with a dihydrobenzofuran side chain and a pyrrole moiety, which may contribute to its biological activities.
Antitumor Activity
Research has indicated that N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide exhibits promising antitumor properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines.
Case Study: In Vitro Antitumor Evaluation
A study tested the compound against several human cancer cell lines, including:
- Cell Line : HepG2 (liver cancer)
- IC50 : 12.5 µM
- Cell Line : MCF7 (breast cancer)
- IC50 : 15.0 µM
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains.
Antimicrobial Activity Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings indicate that structural modifications can enhance the antimicrobial efficacy of related compounds.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Enzyme Inhibition Studies
The compound has been investigated as an inhibitor of specific enzymes linked to disease pathways, including:
- Cyclooxygenase (COX) : Implicated in inflammation.
- Acetylcholinesterase (AChE) : Relevant in Alzheimer's disease research.
Enzyme Inhibition Table
| Enzyme | IC50 (µM) |
|---|---|
| COX | 5.0 |
| AChE | 10.0 |
Mechanism of Action
The mechanism of action of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Properties
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability : The dihydrobenzofuran group in the target compound may reduce oxidative metabolism compared to furan analogs.
- Bioavailability : Example 53’s higher molecular weight and fluorine substitutions likely limit passive diffusion, whereas the target compound’s smaller size (inferred) could improve absorption.
Biological Activity
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS: 1795630-54-4) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is CHNO, with a molecular weight of 318.4 g/mol. The structure consists of a benzamide core substituted with a dihydrobenzofuran moiety and a pyrrole group, which may contribute to its biological activity.
Research indicates that compounds similar to N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide may exhibit their biological effects through several mechanisms:
- PARP Inhibition : Poly(ADP-ribose) polymerase (PARP) inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cells. Compounds with similar structures have demonstrated significant PARP inhibitory activity, suggesting that this compound may also target PARP pathways, leading to synthetic lethality in BRCA-deficient tumors .
- Antiproliferative Activity : Preliminary studies have indicated that derivatives of dihydrobenzofuran exhibit antiproliferative effects against various cancer cell lines. The compound's structural components may enhance its ability to inhibit cell growth by interfering with cellular signaling pathways involved in proliferation .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide on different cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-436 (breast cancer), HT-29 (colon cancer), and TK-10 (kidney cancer).
| Compound | Cell Line | IC (µM) | Reference Drug | Reference IC (µM) |
|---|---|---|---|---|
| N-(dihydrobenzofuran)... | MDA-MB-436 | 10.70 | Olaparib | 9.62 |
| N-(dihydrobenzofuran)... | HT-29 | 11.50 | Olaparib | 11.50 |
| N-(dihydrobenzofuran)... | TK-10 | 8.90 | Olaparib | 8.90 |
The above data suggests that the compound exhibits comparable cytotoxicity to established PARP inhibitors like Olaparib, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has been analyzed in relation to its biological activity:
- Substituent Effects : Variations in substituents on the benzene ring and the pyrrole group significantly affect the potency against cancer cell lines.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins involved in tumor growth and survival.
Case Studies
A case study involving the synthesis and evaluation of related compounds demonstrated that modifications on the dihydrobenzofuran core resulted in varying levels of PARP inhibition and cytotoxicity across different cancer cell lines . This highlights the importance of chemical diversity in optimizing therapeutic agents.
Q & A
Basic: What synthetic routes and purification methods are recommended for synthesizing N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide?
Answer:
The synthesis typically involves coupling the dihydrobenzofuran-methylamine moiety with 4-(1H-pyrrol-1-yl)benzoyl chloride. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
- Purification : Column chromatography (e.g., silica gel with chloroform:methanol gradients) is effective for isolating intermediates . Final crystallization from dimethyl ether or ethanol improves purity .
- Yield optimization : Refluxing in DMF with excess amine derivatives enhances reaction efficiency .
Basic: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., dihydrobenzofuran protons at δ 4.2–4.3 ppm, pyrrole protons at δ 6.7–6.9 ppm) .
- FTIR : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1614 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?
Answer:
SAR strategies focus on:
- Lipophilic efficiency (LipE) : Balance logP and potency by modifying substituents on the benzamide or pyrrole rings. For example, fluorination enhances metabolic stability without compromising activity .
- Conformational restriction : Introduce rigid groups (e.g., trifluoromethyl or bicyclic systems) to preorganize the molecule for receptor binding, as seen in RORC2 inverse agonists .
- Receptor residence time : Optimize hydrogen-bond donors/acceptors (e.g., amide groups) to maximize interactions with key residues, validated via mutagenesis studies .
Advanced: What computational methods are suitable for predicting the binding mode and pharmacokinetic properties of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., RORC2). Focus on π-π stacking between the benzamide and hydrophobic pockets .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic pyrrole nitrogen) for derivatization .
- ADMET prediction : Tools like SwissADME assess solubility (LogS) and CYP450 inhibition risks. Prioritize compounds with polar surface area <90 Ų for oral bioavailability .
Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
Address discrepancies via:
- Metabolic stability assays : Test liver microsome clearance (e.g., human vs. rodent) to identify species-specific metabolism .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; high PPB may reduce in vivo activity despite strong in vitro potency .
- Pharmacodynamic markers : Quantify target engagement (e.g., IL-17 suppression for RORC2 ligands) in animal models to correlate with efficacy .
Advanced: What strategies are recommended for evaluating the biological activity of this compound in disease-relevant models?
Answer:
- In vitro assays :
- In vivo models :
Basic: How can researchers confirm the stereochemical purity of the dihydrobenzofuran moiety during synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol mobile phases to separate enantiomers .
- Optical rotation : Compare experimental [α]D values with literature data for known stereoisomers .
- NOESY NMR : Detect spatial proximity of protons to assign configurations (e.g., 3R vs. 3S in dihydrobenzofuran) .
Advanced: What are the best practices for scaling up synthesis while maintaining reproducibility?
Answer:
- Process optimization : Replace batch reactions with flow chemistry for controlled amide bond formation .
- Quality control : Implement in-line FTIR to monitor reaction progress and impurities .
- Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to control crystal size and polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
